molecular formula C16H24Si B3273560 Triethyl(4-phenylbut-1-yn-1-yl)silane CAS No. 58924-22-4

Triethyl(4-phenylbut-1-yn-1-yl)silane

Cat. No.: B3273560
CAS No.: 58924-22-4
M. Wt: 244.45 g/mol
InChI Key: OANZWXAXLWMUTN-UHFFFAOYSA-N
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Description

Triethyl(4-phenylbut-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group and a 4-phenylbut-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(4-phenylbut-1-yn-1-yl)silane typically involves the silylation of terminal alkynes. One common method is the reaction of 4-phenylbut-1-yne with triethylsilane in the presence of a catalyst such as tetramethylammonium pivalate. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The purity of the final product is typically ensured through various purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethyl(4-phenylbut-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The silicon atom can participate in substitution reactions, where the triethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Triethyl(4-phenylbut-1-yn-1-yl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules and drug delivery systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of Triethyl(4-phenylbut-1-yn-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenylethynyl)silane
  • Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
  • ((4-Methoxyphenyl)ethynyl)trimethylsilane

Uniqueness

Triethyl(4-phenylbut-1-yn-1-yl)silane is unique due to its specific structural features, including the presence of a triethylsilane group and a 4-phenylbut-1-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

triethyl(4-phenylbut-1-ynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si/c1-4-17(5-2,6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZWXAXLWMUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736609
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58924-22-4
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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